molecular formula C22H16N2O3S B2618457 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 332119-08-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer: B2618457
CAS-Nummer: 332119-08-1
Molekulargewicht: 388.44
InChI-Schlüssel: WTNAYWVQOBJJQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole ring (a bicyclic structure containing sulfur and nitrogen) linked to a phenyl group at the 3-position. The phenyl group is further connected to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. This structural framework is often explored in medicinal chemistry for its pharmacokinetic adaptability and target affinity .

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(14-8-9-18-19(13-14)27-11-10-26-18)23-16-5-3-4-15(12-16)22-24-17-6-1-2-7-20(17)28-22/h1-9,12-13H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNAYWVQOBJJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted 2-amino benzothiazole with 2-amino-5-[(E)-phenyl diazenyl] benzoyl chloride or 2-phenyl-4H-benzo[d][1,3]oxazin-4-one . These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Compound 1 : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1)
  • Key Difference : Fluorine substitution at the 6-position of the benzothiazole and an imidazolylpropyl group on the nitrogen.
  • The imidazolylpropyl moiety introduces a cationic charge (as a hydrochloride salt), which may enhance solubility and receptor interactions .
Compound 2 : N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Difference: Replacement of the benzothiazole with a butyrylamino group on the phenyl ring.
  • Impact : The butyryl chain increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. This modification shifts the pharmacodynamic profile away from benzothiazole-mediated mechanisms .
Compound 3 : N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Difference : Furan-2-carbonyl substitution on the phenyl ring.
  • However, furans are prone to oxidative metabolism, which may limit bioavailability .
Compound 4 : N-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Difference : Methylsulfanyl (SCH3) group at the 6-position of the benzothiazole.
  • Impact: The SCH3 group increases lipophilicity and may prolong half-life by resisting oxidative degradation. However, it could also reduce target specificity due to non-polar interactions .

Pharmacological and Structural Data

Compound ID Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C22H17N2O3S 389.45 g/mol Benzothiazole at 3-phenyl High predicted affinity for kinase targets due to benzothiazole-π interactions
Compound 1 C24H22ClFN4O3S 525.97 g/mol 6-F-benzothiazole, imidazolylpropyl Enhanced solubility (HCl salt); potential for ion-channel modulation
Compound 3 C19H20N2O4 340.38 g/mol Butyrylamino-phenyl Increased lipophilicity (LogP ~3.2); limited CNS penetration
Compound 5 C20H16N2O5 364.35 g/mol Furan-2-carbonyl Moderate metabolic stability (t1/2 = 2.1 h in vitro)
Compound 6 C17H14N2O3S2 358.43 g/mol 6-SCH3-benzothiazole Extended half-life (t1/2 = 8.7 h in rodent models)

Mechanistic Insights from Angiotensin II Receptor Studies

Key interactions involve:

  • Hydrogen bonding via the carboxamide nitrogen.
  • π-π stacking between benzothiazole and receptor aromatic residues.
  • Hydrophobic interactions with alkyl/aryl moieties .

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a benzothiazole moiety fused with a benzodioxine ring system , which is significant for its biological properties. The IUPAC name reflects its complex structure:

  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Molecular Formula : C22H16N2O3S
  • CAS Number : 328951-28-6

Synthesis

The synthesis typically involves multiple steps starting from the preparation of the benzothiazole core. Common methods include:

  • Acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine.
  • Utilization of microwave irradiation to enhance reaction efficiency and yield.

The reaction conditions are optimized to ensure high purity and yield of the final product .

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer : Several derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Compounds containing the benzodioxane moiety have been linked to anti-inflammatory effects.
  • Antimicrobial : Some studies suggest potential antimicrobial properties against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits significant inhibitory activity against specific ion channels and enzymes relevant to disease pathophysiology. For instance, related benzothiazole compounds showed potent inhibitory activity against Kv1.3 channels .

Case Studies

  • Anticancer Activity :
    • A study conducted on similar benzodioxane derivatives revealed that certain compounds effectively inhibited growth in ovarian carcinoma xenograft models. The structural modifications were crucial for enhancing their anticancer properties .
  • Anti-inflammatory Effects :
    • Research indicated that benzodioxane derivatives with specific substituents displayed notable anti-inflammatory activity. The position of substituents significantly influenced their efficacy .
  • Ion Channel Inhibition :
    • A series of analogs derived from benzothiazole demonstrated comparable potency to established Kv1.3 inhibitors when tested under ion channel assay conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Benzothiazole Analog AAnticancerInhibition of cell proliferation
Benzodioxane Derivative BAnti-inflammatoryModulation of inflammatory pathways
Kv1.3 Inhibitor CIon channel inhibitionBlockade of ion flow

Q & A

What methodologies are recommended for optimizing the synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Basic Research Question
Methodological Answer:
Synthesis optimization should focus on solvent selection, catalyst efficiency, and pH control. For analogous benzothiazole-carboxamide derivatives, DMF is commonly used as a solvent due to its polar aprotic nature, which facilitates nucleophilic acyl substitution. Lithium hydride (LiH) or triethylamine (TEA) are effective bases for deprotonation, while Na₂CO₃(aq) stabilizes intermediates . Reaction monitoring via TLC or HPLC is critical to assess purity. Yield improvements (e.g., 37–70% in related compounds) can be achieved by varying substituents on the benzothiazole or benzodioxine moieties and optimizing reaction time/temperature gradients .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:
Multi-modal characterization is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation, particularly for distinguishing benzothiazole and benzodioxine protons .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Determine molecular ion peaks and fragmentation patterns to verify the molecular formula (e.g., C₂₂H₁₇N₂O₃S) .

How can researchers identify biological targets for this compound in preclinical studies?

Basic Research Question
Methodological Answer:
Target identification involves:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity to enzymes like acetylcholinesterase or kinases.
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) to quantify IC₅₀ values .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify pathways modulated by the compound in cell lines .

What strategies address solubility challenges during in vitro testing?

Basic Research Question
Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
  • pH Adjustment : Solubilize via salt formation (e.g., hydrochloride salts) in buffered solutions .

How can computational modeling accelerate reaction design for derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to simulate transition states and predict reaction feasibility .
  • COMSOL Multiphysics : Model diffusion and heat transfer in batch reactors to optimize scaling parameters .
  • AI-Driven Platforms : Implement machine learning (e.g., neural networks) to correlate substituent effects with yield/activity, reducing trial-and-error experimentation .

How should researchers resolve contradictions in bioactivity data across different assay conditions?

Advanced Research Question
Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MTT vs. ATP-based viability assays) to identify assay-specific artifacts.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under varied conditions (pH, serum concentration) to isolate confounding factors .
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines .

What mechanistic studies are critical to elucidate the compound’s mode of action?

Advanced Research Question
Methodological Answer:

  • Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled analogs in hepatocyte models.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • X-ray Crystallography : Resolve ligand-protein co-crystal structures to map binding pockets (e.g., benzothiazole interactions with catalytic sites) .

How can factorial design improve experimental efficiency in derivative synthesis?

Advanced Research Question
Methodological Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent ratio) across eight experiments to identify synergistic effects. For example:

  • Factors : Temperature (60°C vs. 80°C), LiH concentration (1 eq vs. 1.5 eq), DMF:H₂O ratio (9:1 vs. 8:2).
  • Response Variables : Yield, purity, reaction time.
    Statistical tools (ANOVA, JMP) prioritize significant factors and optimize conditions .

What heterocyclic modifications enhance metabolic stability without compromising activity?

Advanced Research Question
Methodological Answer:

  • Bioisosteric Replacement : Substitute benzodioxine with benzoxazole or benzofuran to improve oxidative stability.
  • Ring Saturation : Reduce dihydrobenzodioxine to tetrahydro derivatives to block CYP450-mediated metabolism.
  • Protease Stability Assays : Incubate derivatives in human liver microsomes (HLM) to measure half-life improvements .

How do researchers validate enzyme binding hypotheses using advanced biophysical techniques?

Advanced Research Question
Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kd) in real-time.
  • ITC (Isothermal Titration Calorimetry) : Measure enthalpy/entropy changes to confirm thermodynamic binding profiles.
  • Cryo-EM : Resolve ligand-induced conformational changes in large enzyme complexes (e.g., proteases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.